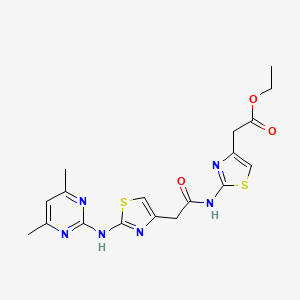
Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-layered structure consisting of pyrimidine and thiazole moieties, which are known for their diverse biological activities. The molecular formula is C15H20N4O3S2, and its molecular weight is approximately 364.48 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiazole derivatives, which include compounds similar to this compound. Research indicates that thiazole derivatives can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV). For instance, certain thiazole compounds have shown EC50 values in the low micromolar range against HCV NS5B RNA polymerase, indicating their potential as antiviral agents .
Anticancer Activity
Compounds containing pyrimidine and thiazole structures have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation . The dual inhibition of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6) has been particularly noted as a promising strategy for cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of similar thiazole-containing compounds has been documented, showing significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral potential of thiazole derivatives found that certain compounds exhibited strong inhibitory effects on HIV replication, with EC50 values significantly lower than those of standard antiviral drugs .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that this compound displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Studies : Detailed mechanistic studies indicated that the compound induces cell cycle arrest and apoptosis in cancer cell lines through modulation of key signaling pathways .
Data Table
Properties
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-4-27-15(26)7-13-9-28-17(22-13)23-14(25)6-12-8-29-18(21-12)24-16-19-10(2)5-11(3)20-16/h5,8-9H,4,6-7H2,1-3H3,(H,22,23,25)(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZZSDTMJAWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














